molecular formula C11H10ClFO B1452728 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL CAS No. 1187385-72-3

4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL

Cat. No.: B1452728
CAS No.: 1187385-72-3
M. Wt: 212.65 g/mol
InChI Key: KUQCWTGOKZLVCH-UHFFFAOYSA-N
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Description

4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL is an organic compound that features a unique combination of a chloro and fluoro-substituted phenyl ring attached to a butynol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL typically involves the coupling of 3-chloro-2-fluorophenyl derivatives with appropriate alkynes under controlled conditions. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The alkyne moiety can be reduced to alkenes or alkanes.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity. The compound may act by inhibiting or modulating the activity of its target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-fluorophenyl derivatives: Compounds like 3-chloro-2-fluorophenylboronic acid and 3-chloro-2-fluorophenyl isocyanate share structural similarities.

    Phenylbutynol derivatives: Compounds with similar butynol moieties but different substituents on the phenyl ring.

Uniqueness

4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-YN-2-OL is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(3-chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO/c1-11(2,14)7-6-8-4-3-5-9(12)10(8)13/h3-5,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQCWTGOKZLVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=C(C(=CC=C1)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675395
Record name 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187385-72-3
Record name 4-(3-Chloro-2-fluorophenyl)-2-methylbut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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